Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate
Overview
Description
Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate is a complex organic compound that features a benzoate ester linked to a piperidine ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the reaction of 4-aminopiperidine with tert-butyl chloroformate to introduce the Boc protecting group.
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Esterification: : The benzoic acid derivative is esterified using methanol in the presence of an acid catalyst to form methyl benzoate.
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Coupling Reaction: : The Boc-protected piperidine intermediate is then coupled with the methyl benzoate derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
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Reduction: : Reduction reactions can target the ester group, converting it to the corresponding alcohol.
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Substitution: : The Boc-protected amine group can participate in nucleophilic substitution reactions, especially after deprotection.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Deprotection of the Boc group is often achieved using trifluoroacetic acid (TFA), followed by nucleophilic substitution with various electrophiles.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate has several applications in scientific research:
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Chemistry: : It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
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Biology: : The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
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Industry: : It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc-protected amine group can be deprotected to reveal a free amine, which can then participate in further biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[4-(aminomethyl)piperidin-1-yl]methylbenzoate: Similar structure but without the Boc protection.
Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]benzoate: Similar but lacks the methyl group on the benzoate ester.
Uniqueness
Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate is unique due to the presence of both the Boc-protected amine and the ester group, which allows for selective reactions and modifications. This dual functionality makes it a versatile intermediate in organic synthesis and pharmaceutical development.
By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize it in various scientific and industrial contexts.
Properties
IUPAC Name |
methyl 4-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)20-16-9-11-21(12-10-16)13-14-5-7-15(8-6-14)17(22)24-4/h5-8,16H,9-13H2,1-4H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWRDHULBWMRPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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